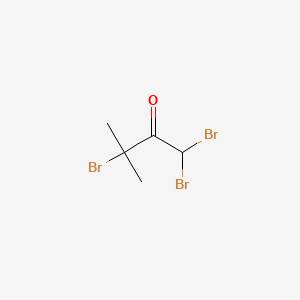
1,1,3-Tribromo-3-methyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Tribromo-3-methyl-2-butanone is an organic compound with the molecular formula C5H7Br3O It is a brominated ketone, characterized by the presence of three bromine atoms and a carbonyl group
Métodos De Preparación
The synthesis of 1,1,3-Tribromo-3-methyl-2-butanone typically involves the bromination of 3-methyl-2-butanone. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms. Here is a general synthetic route:
Starting Material: 3-methyl-2-butanone.
Reagents: Bromine (Br2) and anhydrous methanol.
Reaction Conditions: The reaction is conducted in an ice-salt bath to maintain a temperature of 0-5°C. Bromine is added in a rapid, steady stream to the cooled solution of 3-methyl-2-butanone in methanol.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
1,1,3-Tribromo-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even the parent ketone.
Oxidation Reactions: It can undergo oxidation to form more oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4).
Aplicaciones Científicas De Investigación
1,1,3-Tribromo-3-methyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,3-Tribromo-3-methyl-2-butanone involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
1,1,3-Tribromo-3-methyl-2-butanone can be compared with other brominated ketones, such as:
1,1,1-Tribromo-3-methyl-2-butanone: Similar in structure but with different bromination patterns.
3-Bromo-3-methyl-2-butanone: Contains only one bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
1578-05-8 |
|---|---|
Fórmula molecular |
C5H7Br3O |
Peso molecular |
322.82 g/mol |
Nombre IUPAC |
1,1,3-tribromo-3-methylbutan-2-one |
InChI |
InChI=1S/C5H7Br3O/c1-5(2,8)3(9)4(6)7/h4H,1-2H3 |
Clave InChI |
HEYKFXBVIXZIFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















